N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
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Overview
Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of Methylbenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into corresponding amines or dihydrothiadiazoles.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicinal chemistry, thiadiazole derivatives, including this compound, are being studied for their potential as anti-inflammatory, anticancer, and antiviral agents. The presence of the fluorobenzyl group enhances the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and fluorobenzyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: Similar structure but with a different position of the fluorine atom on the benzyl group.
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: Chlorine substituent instead of fluorine.
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: Methyl substituent instead of fluorine.
Uniqueness
The unique combination of the fluorobenzyl group and the thiadiazole ring in N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEELQTPWLKRFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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